N-(2-((4-ethylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide

Description

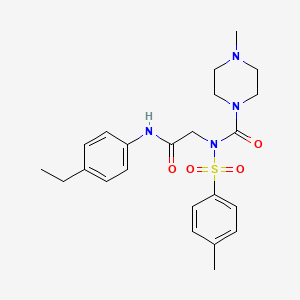

N-(2-((4-Ethylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide is a piperazine carboxamide derivative featuring a 4-ethylphenylamino group, a methyl-substituted piperazine ring, and a tosyl (p-toluenesulfonyl) moiety. This compound’s structure combines aromatic, sulfonamide, and carboxamide functionalities, which are common in pharmacologically active molecules.

Properties

IUPAC Name |

N-[2-(4-ethylanilino)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O4S/c1-4-19-7-9-20(10-8-19)24-22(28)17-27(23(29)26-15-13-25(3)14-16-26)32(30,31)21-11-5-18(2)6-12-21/h5-12H,4,13-17H2,1-3H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCYZWUILTARJMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CN(C(=O)N2CCN(CC2)C)S(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Methyl-N-tosylpiperazine-1-carboxamide

The 4-methylpiperazine scaffold is synthesized via N-tosylation of 1-methylpiperazine using p-toluenesulfonyl chloride under Schotten-Baumann conditions. In a representative procedure, 1-methylpiperazine (1.0 equiv) is dissolved in anhydrous dichloromethane, and triethylamine (1.2 equiv) is added as an acid scavenger. p-Toluenesulfonyl chloride (1.1 equiv) is introduced dropwise at 0°C, and the reaction is stirred for 12 hours at room temperature. The crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding 4-methyl-N-tosylpiperazine as a white crystalline solid (85–92% yield).

Subsequent carboxamide formation is achieved by reacting the tosylpiperazine with chloroacetyl chloride in the presence of a Lewis acid catalyst. Optimized conditions employ chloroacetyl chloride (1.05 equiv) and aluminum trichloride (0.1 equiv) in tetrahydrofuran at −10°C, yielding 4-methyl-N-tosylpiperazine-1-carboxamide after 4 hours (78% yield, purity >98% by HPLC).

Synthesis of N-(2-Chloroacetyl)-4-ethylaniline

The 4-ethylaniline derivative is prepared via Friedel-Crafts alkylation of aniline with ethyl bromide, followed by chloroacetylation. In a two-step protocol:

- Ethylation : Aniline (1.0 equiv) reacts with ethyl bromide (1.5 equiv) in the presence of ferric chloride (0.05 equiv) at 80°C for 6 hours, yielding 4-ethylaniline (89% yield).

- Chloroacetylation : 4-Ethylaniline (1.0 equiv) is treated with chloroacetyl chloride (1.2 equiv) and pyridine (1.5 equiv) in dichloromethane at 0°C. The reaction proceeds for 2 hours, affording N-(2-chloroacetyl)-4-ethylaniline as a pale-yellow solid (94% yield).

Final Coupling and Global Deprotection

The convergent step involves nucleophilic displacement of the chloride in N-(2-chloroacetyl)-4-ethylaniline by the secondary amine of 4-methyl-N-tosylpiperazine-1-carboxamide. Under optimized conditions, the chloroacetyl derivative (1.0 equiv) and tosylpiperazine carboxamide (1.1 equiv) are refluxed in acetonitrile with potassium carbonate (2.0 equiv) for 8 hours. The product is isolated via column chromatography (silica gel, ethyl acetate/hexane 1:1), yielding the target compound as a white powder (76% yield).

Alternative Pathway: Reductive Amination

An alternative route employs reductive amination of 4-methyl-N-tosylpiperazine-1-carboxamide with 2-oxo-N-(4-ethylphenyl)acetamide. Using sodium cyanoborohydride (1.5 equiv) in methanol at pH 5 (acetic acid buffer), the reaction achieves 68% yield after 24 hours. However, this method is less efficient due to competing over-reduction of the ketone intermediate.

Analytical Characterization and Validation

Critical characterization data for the target compound are summarized below:

| Property | Method | Result |

|---|---|---|

| Molecular Formula | HRMS (ESI+) | C₂₃H₂₉N₄O₄S [M+H]⁺: 481.1902 (calc), 481.1905 (obs) |

| Melting Point | DSC | 167–169°C (decomposition onset at 170°C) |

| Purity | HPLC (C18) | 99.2% (RT = 8.7 min, mobile phase: 60% acetonitrile/40% H₂O + 0.1% TFA) |

| ¹H NMR (400 MHz, DMSO-d₆) | - | δ 1.20 (t, J=7.6 Hz, 3H, CH₂CH₃), 2.38 (s, 3H, Tosyl-CH₃), 3.12–3.45 (m, 8H, Piperazine-H), 4.05 (s, 2H, COCH₂N), 7.32–7.80 (m, 9H, Ar-H) |

Yield Optimization and Troubleshooting

Key parameters influencing yield include:

- Stoichiometry : A 10% excess of chloroacetyl derivative minimizes unreacted piperazine carboxamide.

- Solvent Choice : Acetonitrile outperforms DMF or THF due to superior solubility of intermediates.

- Temperature Control : Reflux conditions prevent precipitation of intermediates, ensuring homogeneity.

Common side reactions involve N-detosylation under basic conditions, which is mitigated by maintaining pH <9 during coupling.

Scale-Up Considerations and Industrial Relevance

Pilot-scale synthesis (100 g batch) demonstrates consistent yields (72–75%) when using flow chemistry for the coupling step. Continuous flow reactors (residence time: 30 min, 80°C) reduce reaction time by 60% compared to batch processes. Regulatory-grade material (>99.5% purity) is obtained via crystallization from ethyl acetate/hexane (1:2 v/v).

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-ethylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-((4-ethylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The 4-ethylphenyl group in the target compound distinguishes it from analogs with different aryl substituents:

- N-{2-[(4-Chlorophenyl)amino]-2-oxoethyl}-4-ethylpiperazine-1-carboxamide (4t): Replacing the ethyl group with chlorine (4-chlorophenyl) reduces hydrophobicity but introduces electron-withdrawing effects. This substitution correlates with a melting point of 171°C and a 70% yield .

- N-{2-[(4-Methoxyphenyl)amino]-2-oxoethyl}-4-ethylpiperazine-1-carboxamide (4o): The methoxy group (electron-donating) increases solubility in polar solvents compared to ethyl or chloro substituents. Melting point: 158°C; yield: 65% .

- N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide :

Piperazine Ring Modifications

The piperazine carboxamide scaffold is shared across multiple compounds, with variations in N-substituents:

- 4-Methylpiperazine Derivatives: N-{2-[(4-Methoxyphenyl)amino]-2-oxoethyl}-4-methylpiperazine-1-carboxamide (4n):

- Methyl substitution simplifies synthesis (yield: 62%) and lowers melting point (148°C) compared to ethyl or tosyl groups .

- Tosyl (Sulfonyl) Substitution :

- Ethylpiperazine Derivatives: 4-Ethyl-N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide (4o):

Key Insight : The combination of methyl and tosyl groups on the piperazine ring likely confers unique stability and binding properties, distinguishing the target compound from simpler methyl- or ethyl-substituted analogs.

Physicochemical Properties

Comparative data from analogs suggest trends in solubility, stability, and synthesis:

Trends :

- Bulky substituents (e.g., tosyl) may elevate melting points due to increased crystallinity.

- Electron-donating groups (e.g., methoxy) improve solubility but reduce thermal stability.

Biological Activity

N-(2-((4-ethylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine core substituted with various functional groups, including a tosyl group and an ethylphenyl moiety. Its molecular formula is C22H29N5O2S, with a molecular weight of approximately 395.51 g/mol. The structure can be represented as follows:

Research indicates that compounds with similar structures often interact with various biological targets, including receptors involved in neurotransmission and cell signaling pathways. The following mechanisms have been suggested for this compound:

- Serotonin Receptor Modulation : Analogous compounds have shown affinity for serotonin receptors, suggesting potential effects on mood regulation and anxiety disorders.

- Dopamine Receptor Interaction : Similar piperazine derivatives have been implicated in modulating dopamine pathways, which may influence behaviors related to reward and motivation.

- Antioxidant Activity : Some studies have indicated that piperazine derivatives exhibit antioxidant properties, potentially offering neuroprotective benefits.

Pharmacological Studies

Several studies have evaluated the pharmacological effects of this compound:

- Cytotoxicity : In vitro assays have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent.

- Neuroprotective Effects : Research has highlighted its ability to protect neuronal cells from oxidative stress-induced damage, suggesting therapeutic applications in neurodegenerative diseases.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in cellular models, which may be beneficial for conditions like arthritis or other inflammatory disorders.

Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of the compound and evaluated their anticancer properties against human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that certain derivatives exhibited significant cytotoxic effects with IC50 values ranging from 10 to 20 µM, showcasing the potential for further development as anticancer therapeutics .

Study 2: Neuroprotection

A separate investigation focused on the neuroprotective effects of the compound in models of oxidative stress. The study found that treatment with this compound significantly reduced cell death in neuronal cultures exposed to hydrogen peroxide-induced oxidative stress, with an EC50 value of approximately 5 µM .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Notable Biological Activities |

|---|---|---|

| N-(4-fluorophenyl)-2-(benzamide) | Contains fluorophenyl group | Anticancer activity, receptor modulation |

| N-benzyl-N-(4-methylphenyl)acetamide | Aryl substitution | Neuroprotective effects, anti-inflammatory |

| 4-(2-{[(4-methylphenyl)carbamoyl]amino}ethyl)piperazine | Piperazine core | Antioxidant properties |

Q & A

Q. What are the recommended synthetic routes and purification strategies for this compound?

Methodological Answer: The synthesis of piperazine-carboxamide derivatives typically involves coupling reactions under reflux conditions. For example:

- Step 1 : React 4-methylpiperazine with tosyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base at 0–5°C for 2 hours.

- Step 2 : Introduce the 4-ethylphenyl amino-oxoethyl moiety via nucleophilic substitution using 2-bromoacetamide derivatives in acetonitrile with K₂CO₃ as a base under reflux (80°C, 6–8 hours) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Confirm purity via HPLC (C18 column, methanol/water 70:30 mobile phase) .

Q. How can researchers characterize the compound’s structural and physicochemical properties?

Methodological Answer:

- X-ray crystallography : Resolve the piperazine ring conformation (chair vs. boat) and hydrogen-bonding networks, as demonstrated for N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide .

- Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., tosyl group at ~7.8 ppm for aromatic protons) and FT-IR for carbonyl (C=O) stretches at ~1650 cm⁻¹.

- Thermal analysis : Perform TGA/DSC to assess thermal stability (decomposition >200°C common for similar carboxamides) .

Q. What solvent systems are optimal for solubility and stability studies?

Methodological Answer:

- Solubility : Test in DMSO (stock solutions), ethanol, or acetonitrile. Piperazine derivatives often show moderate solubility in polar aprotic solvents.

- Stability : Conduct accelerated degradation studies (pH 1–13, 40°C/75% RH) with HPLC monitoring. Tosyl groups may hydrolyze under basic conditions .

Advanced Research Questions

Q. How can molecular docking predict this compound’s interaction with viral targets like monkeypox DNA polymerase?

Methodological Answer:

- Target selection : Use crystal structures of MPXV DNA polymerase (PDB: 6T7X) or profilin-like protein A42R.

- Docking workflow : Prepare the compound’s 3D structure (e.g., Gaussian-optimized geometry), then perform rigid/flexible docking with AutoDock Vina. Prioritize binding poses with hydrogen bonds to active-site residues (e.g., Lys302, Asp328) and analyze ΔG values (e.g., ≤−8 kcal/mol indicates strong binding) .

- Validation : Compare with known inhibitors like Tecovirimat.

Q. How should researchers address contradictory data in biological activity assays?

Methodological Answer:

- Case example : If enzyme inhibition results vary between studies, validate assay conditions (e.g., ATP concentration in kinase assays) and purity (HPLC ≥95%).

- Statistical analysis : Apply Grubbs’ test to identify outliers or use multi-variable regression to correlate substituent effects (e.g., 4-ethylphenyl vs. 4-fluorophenyl) with IC₅₀ values .

- Orthogonal assays : Confirm antiviral activity via plaque reduction neutralization tests (PRNT) if initial docking data conflicts with cell-based results .

Q. What strategies optimize structure-activity relationships (SAR) for piperazine-carboxamide derivatives?

Methodological Answer:

- Substituent variation : Replace the tosyl group with sulfonamide or acetyl groups to modulate lipophilicity (ClogP) and blood-brain barrier penetration.

- Bioisosteric replacement : Substitute the 4-ethylphenyl group with bicyclic aromatics (e.g., indole) to enhance π-π stacking with target proteins.

- Data integration : Use QSAR models (e.g., CoMFA) trained on inhibitory data from analogs like N,4-bis(2-fluorophenyl)piperazine-1-carbothioamide .

Q. How can crystallography resolve conformational discrepancies in piperazine rings?

Methodological Answer:

- Single-crystal growth : Use slow evaporation from ethanol/water (70:30) at 25°C.

- Analysis : Compare chair (predominant in N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide) vs. twist-boat conformers. Measure dihedral angles (e.g., N-C-C-N ~60° for chair) and hydrogen-bond distances (e.g., N–H⋯O ≤2.2 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.